molecular formula C10H16N12S2 B4308591 3-{[(4-AMINO-5-{[(4-AMINO-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-4H-1,2,4-TRIAZOL-3-YL)METHYL]SULFANYL}-5-METHYL-4H-1,2,4-TRIAZOL-4-AMINE

3-{[(4-AMINO-5-{[(4-AMINO-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-4H-1,2,4-TRIAZOL-3-YL)METHYL]SULFANYL}-5-METHYL-4H-1,2,4-TRIAZOL-4-AMINE

Cat. No.: B4308591
M. Wt: 368.5 g/mol
InChI Key: HWHALSJCKINGMP-UHFFFAOYSA-N
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Description

3-{[(4-AMINO-5-{[(4-AMINO-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-4H-1,2,4-TRIAZOL-3-YL)METHYL]SULFANYL}-5-METHYL-4H-1,2,4-TRIAZOL-4-AMINE is a complex organic compound belonging to the triazole family Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-AMINO-5-{[(4-AMINO-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-4H-1,2,4-TRIAZOL-3-YL)METHYL]SULFANYL}-5-METHYL-4H-1,2,4-TRIAZOL-4-AMINE typically involves the condensation of 4-amino-5-methyl-1,2,4-triazole with various aldehydes and thiol-containing compounds. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of microwave-assisted synthesis has been explored to enhance reaction rates and yields . Additionally, the purification of the final product is achieved through techniques such as recrystallization, chromatography, and distillation.

Chemical Reactions Analysis

Types of Reactions

3-{[(4-AMINO-5-{[(4-AMINO-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-4H-1,2,4-TRIAZOL-3-YL)METHYL]SULFANYL}-5-METHYL-4H-1,2,4-TRIAZOL-4-AMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH .

Major Products

The major products formed from these reactions include various substituted triazoles, sulfoxides, and sulfones, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-{[(4-AMINO-5-{[(4-AMINO-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-4H-1,2,4-TRIAZOL-3-YL)METHYL]SULFANYL}-5-METHYL-4H-1,2,4-TRIAZOL-4-AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors through its triazole rings and sulfur linkages, inhibiting their activity and affecting various biological processes . Molecular docking studies have shown that it can interact with proteins involved in cancer and microbial infections .

Properties

IUPAC Name

3-[[4-amino-5-[(4-amino-5-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,2,4-triazol-3-yl]methylsulfanyl]-5-methyl-1,2,4-triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N12S2/c1-5-14-18-9(20(5)11)23-3-7-16-17-8(22(7)13)4-24-10-19-15-6(2)21(10)12/h3-4,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWHALSJCKINGMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1N)SCC2=NN=C(N2N)CSC3=NN=C(N3N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N12S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[(4-AMINO-5-{[(4-AMINO-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-4H-1,2,4-TRIAZOL-3-YL)METHYL]SULFANYL}-5-METHYL-4H-1,2,4-TRIAZOL-4-AMINE
Reactant of Route 2
3-{[(4-AMINO-5-{[(4-AMINO-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-4H-1,2,4-TRIAZOL-3-YL)METHYL]SULFANYL}-5-METHYL-4H-1,2,4-TRIAZOL-4-AMINE
Reactant of Route 3
3-{[(4-AMINO-5-{[(4-AMINO-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-4H-1,2,4-TRIAZOL-3-YL)METHYL]SULFANYL}-5-METHYL-4H-1,2,4-TRIAZOL-4-AMINE
Reactant of Route 4
3-{[(4-AMINO-5-{[(4-AMINO-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-4H-1,2,4-TRIAZOL-3-YL)METHYL]SULFANYL}-5-METHYL-4H-1,2,4-TRIAZOL-4-AMINE
Reactant of Route 5
3-{[(4-AMINO-5-{[(4-AMINO-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-4H-1,2,4-TRIAZOL-3-YL)METHYL]SULFANYL}-5-METHYL-4H-1,2,4-TRIAZOL-4-AMINE
Reactant of Route 6
3-{[(4-AMINO-5-{[(4-AMINO-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-4H-1,2,4-TRIAZOL-3-YL)METHYL]SULFANYL}-5-METHYL-4H-1,2,4-TRIAZOL-4-AMINE

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